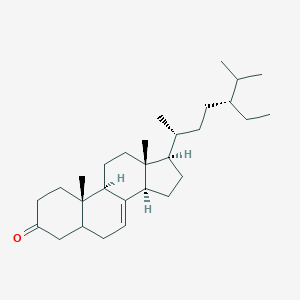

Stigmast-7-en-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18069-96-0 |

|---|---|

Molecular Formula |

C29H48O |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-22,25-27H,7-10,12-18H2,1-6H3/t20-,21-,22?,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

JWANJDUXWSJWER-XOLJFFFDSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |

Synonyms |

delta(7)-stigmastenone-3 |

Origin of Product |

United States |

Natural Occurrence and Distribution Patterns of Stigmast 7 En 3 One

Botanical Sources and Phytogeographical Distribution

Stigmast-7-en-3-one has been primarily identified in angiosperm families, with its distribution spanning various geographical regions. Research has pinpointed its existence in specific plant species, highlighting the diverse botanical origins of this compound.

Identification in Specific Angiosperm Families

Scientific investigations have confirmed the presence of this compound in the Cucurbitaceae family. Specifically, it has been isolated from the roots of Coccinia grandis, a perennial vine native to tropical Asia and Africa ijrpr.com.

While the presence of this compound has been explicitly noted in the Cucurbitaceae family, extensive phytochemical screenings of other specified angiosperm families—including Caryophyllaceae , Asteraceae , Campanulaceae , Apiaceae , Sapindaceae , Rubiaceae , and Acanthaceae —have not definitively identified this specific compound. However, these families are known to produce a variety of other phytosterols (B1254722). For instance, in the Acanthaceae family, the leaves of Hygrophila spinosa have been found to contain β-sitosterol, a different but structurally related phytosterol researchgate.net.

| Family | Species | Compound Identified |

| Cucurbitaceae | Coccinia grandis | This compound ijrpr.com |

| Cucurbitaceae | Cucurbita ficifolia | Stigmast-7-en-3-ol mdpi.com |

| Acanthaceae | Hygrophila spinosa | β-sitosterol researchgate.net |

Comparative Analysis of this compound Levels Across Plant Species

Currently, there is a lack of comprehensive quantitative data in publicly available research to facilitate a detailed comparative analysis of this compound levels across different plant species. The existing literature primarily focuses on the qualitative identification of the compound in various sources.

Occurrence in Marine Organisms

While the direct isolation of this compound from marine organisms is not widely documented, structurally similar stigmastane-type steroids have been identified in various marine species. For example, the soft coral Dendronephthya gigantea has been found to contain stigmast-5-en-3-ol nih.gov. Additionally, the marine brown algae Sargassum tenerrimum has been a source for the isolation of stigmast-5,24-dien-3-ol researchgate.netscilit.com. These findings suggest that the broader class of stigmastane (B1239390) steroids is present in marine environments, although the specific ketone, this compound, has not been explicitly reported in these organisms.

Tissue-Specific Localization within Biological Systems

The distribution of this compound within a plant is not uniform, with studies indicating a degree of tissue-specific localization. Research on Coccinia grandis has specifically identified the presence of this compound in the roots of the plant ijrpr.com. While the fruits, leaves, and stems of Coccinia grandis are known to be rich in other phytochemicals like flavonoids, terpenoids, and glycosides, the roots are a confirmed source of this particular stigmastane steroid ijrpr.comnih.govresearchgate.net.

| Plant Species | Tissue | Compound Identified |

| Coccinia grandis | Roots | This compound ijrpr.com |

| Coccinia grandis | Fruits, Leaves, Stems | Flavonoids, Terpenoids, Glycosides nih.govresearchgate.net |

| Hygrophila spinosa | Leaves | β-sitosterol researchgate.net |

Isolation and Chromatographic Purification Strategies for Stigmast 7 En 3 One

Extraction Methodologies from Diverse Biological Matrices

The initial step in obtaining Stigmast-7-en-3-one involves its extraction from various natural sources. The choice of extraction method and solvent is crucial and depends on the polarity of the target compound and the nature of the biological matrix.

Successive Soxhlet extraction is a commonly employed technique. For instance, the aerial parts of Synedrella nodiflora have been subjected to successive extraction with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol iosrjournals.org. This systematic approach allows for the separation of compounds based on their solubility, with this compound typically being found in the less polar fractions. In one study, the ethyl acetate extract of Synedrella nodiflora was found to contain Stigmast-4-ene-3-one and gamma-sitosterol iosrjournals.org.

Another common approach involves preliminary defatting of the plant material with a nonpolar solvent like hexane, followed by extraction with a more polar solvent. For example, the leaves of Sterculia setigera were first defatted by cold maceration with hexane and then exhaustively extracted with dichloromethane to isolate β-sitosterol scholarsresearchlibrary.com. Similarly, the powdered stem bark of Entada africana was defatted with hexane and then extracted with an acetone/methanol mixture to isolate α-Spinasterol researchgate.net. The dichloromethane soluble fraction of this extract was then subjected to further purification researchgate.net.

The selection of solvents is critical for efficient extraction. Common solvents used for the extraction of steroidal compounds include petroleum ether, chloroform, ethyl acetate, methanol, and dichloromethane iosrjournals.orgscholarsresearchlibrary.comnih.gov. The choice is guided by the principle of "like dissolves like," where the polarity of the solvent is matched with that of the target compound.

Table 1: Overview of Extraction Methodologies for Related Stigmasterols

| Plant Source | Part Used | Extraction Method | Solvents Used | Target Compound(s) |

| Synedrella nodiflora | Aerial parts | Successive Soxhlet extraction | Petroleum ether, chloroform, ethyl acetate, methanol | Stigmast-4-ene-3-one, gamma-sitosterol iosrjournals.org |

| Sterculia setigera | Leaves | Cold maceration followed by exhaustive extraction | Hexane, dichloromethane | β-sitosterol scholarsresearchlibrary.com |

| Entada africana | Stem bark | Defatting followed by extraction | Hexane, acetone/methanol (1:1 v/v) | α-Spinasterol researchgate.net |

| Rhoicissus tridentata | Not specified | Sequential extraction | n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH) | Stigmasterol (B192456) nih.gov |

Primary Chromatographic Separation Techniques

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, is subjected to chromatographic techniques to separate and isolate the compound of interest.

Column Chromatography

Column chromatography is a fundamental and widely used technique for the purification of this compound and related sterols from plant extracts researchgate.netbiocrick.com. This method relies on the differential adsorption of compounds onto a stationary phase, typically silica gel, and their subsequent elution with a mobile phase of varying polarity researchgate.netbiocrick.com.

In a typical procedure, the crude extract is loaded onto a column packed with silica gel. The separation is then achieved by eluting the column with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) researchgate.netnih.gov. Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. For example, the dichloromethane extract of Rhoicissus tridentata was subjected to repeated column chromatography using silica gel and eluted with a solvent system of n-hexane:DCM to isolate stigmasterol nih.gov. Similarly, the ethyl acetate extract of Synedrella nodiflora was subjected to column chromatography to yield various fractions iosrjournals.org.

Table 2: Examples of Column Chromatography Conditions for Sterol Separation

| Plant Source | Extract | Stationary Phase | Mobile Phase | Isolated Compound |

| Myricaria paniculata | Petroleum ether soluble portion | Silica gel | Not specified | 4-methyl Stigmast-7-en-3-ol biocrick.com |

| Entada africana | Dichloromethane soluble fraction | Silica gel 60 (60-200 mesh) | Hexane/ethyl acetate (4:1) | Stigmasta-7, 22-dien-3-ol (α-Spinasterol) researchgate.net |

| Rhoicissus tridentata | Dichloromethane crude extract | Silica gel | n-hexane:DCM (9:1, 8:2, 7:3, 5:5 v/v) | Stigmasterol nih.gov |

| Synedrella nodiflora | Ethyl acetate extract | Not specified | Not specified | Stigmast-4-ene-3-one, gamma-sitosterol iosrjournals.org |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an essential analytical tool used in conjunction with column chromatography. It is primarily used to monitor the progress of the separation, to identify the fractions containing the desired compound, and to determine the appropriate solvent system for column chromatography iosrjournals.org.

In TLC, a small amount of the extract or fraction is spotted onto a plate coated with a thin layer of adsorbent, such as silica gel. The plate is then developed in a closed chamber containing a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the separated spots are visualized, often under UV light or by using a spraying reagent iosrjournals.org. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and is used for identification. For instance, in the isolation of compounds from Synedrella nodiflora, a 7:3 ratio of petroleum ether and diethyl ether was found to be the most suitable mobile phase for excellent resolution on TLC iosrjournals.org.

Sephadex LH-20 Chromatography

Sephadex LH-20 is a versatile chromatography medium used for the molecular sizing of natural products, including steroids prep-hplc.comresearchgate.net. This cross-linked dextran gel has both hydrophilic and lipophilic properties, allowing for separation based on molecular size as well as partition chromatography in various organic solvents prep-hplc.comresearchgate.netsigmaaldrich.com.

Sephadex LH-20 column chromatography is particularly useful for separating closely related compounds, such as isomers and other sterols that may be difficult to resolve by adsorption chromatography alone prep-hplc.comoup.com. The choice of solvent is critical and influences the separation mechanism, which can range from molecular sieving to partition effects prep-hplc.comoup.com. Various solvent systems, including mixtures of benzene, methanol, methylene (B1212753) chloride, and chloroform, have been successfully used for the separation of neutral and phenolic steroids on Sephadex LH-20 oup.com. This technique can be employed as a final polishing step in a purification sequence to obtain a highly purified compound.

Advanced Preparative Chromatographic Approaches

For larger scale purification and more efficient separation, advanced preparative chromatographic techniques are employed.

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes positive pressure to force the mobile phase through the column, leading to faster and more efficient separations orgsyn.org. This technique is particularly useful for purifying larger quantities of compounds from complex mixtures.

The principles of separation in flash chromatography are similar to those of traditional column chromatography, relying on the differential adsorption of compounds to the stationary phase. However, the use of pressure allows for the use of smaller particle size adsorbents, which results in higher resolution. The process involves packing a column with silica gel, loading the sample (often pre-adsorbed onto a small amount of silica or Celite), and then eluting with an appropriate solvent system under pressure orgsyn.org. In the biocatalytic production of stigmast-4-en-3-one from phytosterol, the product was purified by flash chromatography on a silica gel column researchgate.net.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful tool for the final purification of target compounds from enriched fractions, offering high resolution and efficiency. While specific preparative HPLC protocols for this compound are not extensively detailed in the literature, methodologies for structurally similar stigmastane-type steroids and other steroidal ketones provide a strong basis for its purification.

Reversed-phase chromatography is a common and effective mode for the separation of steroids. A typical system would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. For the purification of this compound, a gradient or isocratic elution with a mobile phase consisting of methanol and water or acetonitrile and water would be appropriate. The increased polarity of the keto group in this compound compared to its corresponding alcohol, stigmast-7-en-3-ol, will influence its retention time, generally leading to earlier elution in a reversed-phase system.

A study on the isolation of β-sitosterol and stigmasterol utilized a C18 column with a mobile phase of methanol and water (95:5 v/v) at a flow rate of 10 mL/min, which could be adapted for this compound. Given the slightly higher polarity of the ketone, the initial mobile phase composition might be adjusted to a slightly lower percentage of the organic solvent to ensure adequate retention and separation from other less polar steroids. Detection is typically achieved using a UV detector, as the carbonyl group in the steroid nucleus provides some UV absorbance, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

Table 1: Illustrative Preparative HPLC Parameters for Stigmastane-type Steroid Purification

| Parameter | Value |

| Column | Reversed-phase C18, 250 x 20 mm, 10 µm |

| Mobile Phase | A: Water, B: Methanol or Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 10-20 mL/min |

| Detection | UV (210 nm) or ELSD |

| Injection Volume | 1-5 mL of concentrated fraction |

This table presents a hypothetical set of starting parameters for the preparative HPLC purification of this compound based on common practices for steroid separation.

Radial Chromatography

Radial chromatography, a form of preparative, centrifugally accelerated, thin-layer chromatography, offers a rapid and efficient alternative to traditional column chromatography for the purification of natural products. This technique is particularly well-suited for the separation of moderately polar compounds like steroidal ketones from enriched plant fractions.

For the purification of this compound, a silica gel plate would be the stationary phase of choice. The selection of the mobile phase is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or chloroform in petroleum ether, would likely be effective. The separation of the structurally similar stigmast-4-en-3-one has been achieved using column chromatography with silica gel and a mobile phase of petroleum ether and diethyl ether (7:3), a system that could be readily adapted to radial chromatography for the purification of this compound.

The crude or semi-purified fraction containing this compound is applied to the center of the rotating plate, and the mobile phase is pumped from the center towards the edge. The centrifugal force accelerates the flow of the mobile phase, leading to a faster separation compared to traditional column chromatography. The separated bands of compounds are then eluted from the edge of the plate and collected. The progress of the separation can be monitored under UV light if the compounds are UV-active.

Table 2: Example of a Radial Chromatography System for Steroidal Ketone Separation

| Parameter | Description |

| Stationary Phase | Silica gel 60 GF254 |

| Plate Thickness | 1-4 mm |

| Mobile Phase | Hexane:Ethyl Acetate or Petroleum Ether:Diethyl Ether (gradient or isocratic) |

| Flow Rate | 2-10 mL/min |

| Rotation Speed | 500-1000 rpm |

| Visualization | UV light (254 nm) |

This table outlines typical parameters for a radial chromatography setup for the purification of a compound with the polarity of this compound.

Fractionation and Enrichment Protocols for Steroidal Compounds

Prior to the final purification by high-resolution chromatographic techniques, a series of fractionation and enrichment steps are essential to reduce the complexity of the initial plant extract and increase the concentration of the target steroidal compounds.

A general strategy for the isolation of plant steroids begins with the extraction of the dried and powdered plant material with a solvent or a series of solvents of increasing polarity. For moderately polar steroids like this compound, an initial extraction with a nonpolar solvent like hexane can be used to remove lipids and other nonpolar constituents. This is typically followed by extraction with a more polar solvent such as methanol, ethanol (B145695), or a mixture of chloroform and methanol to extract the steroidal fraction.

The resulting crude extract is then subjected to liquid-liquid partitioning. A common approach is to dissolve the extract in a methanol-water mixture and partition it against a nonpolar solvent like hexane to further remove fats. The aqueous methanol phase, now enriched with more polar compounds including steroidal ketones, can then be partitioned with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to selectively extract the steroids. The isolation of stigmast-4-en-3-one, for instance, involved partitioning a methanolic extract into n-hexane and ethyl acetate fractions, with the target compound being found in the ethyl acetate fraction.

Further enrichment can be achieved through low-pressure column chromatography using silica gel or Sephadex LH-20. Silica gel chromatography, with a gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate), is effective in separating compounds based on polarity. This step helps to isolate a fraction that is significantly enriched in this compound, making it suitable for final purification by preparative HPLC or radial chromatography. For instance, the isolation of a 4-methyl derivative of stigmast-7-en-3-ol involved purification with both silica gel and Sephadex LH-20 column chromatography.

Table 3: General Fractionation Scheme for the Enrichment of Steroidal Ketones

| Step | Procedure | Purpose |

| 1. Extraction | Sequential extraction with hexane followed by methanol. | Removal of nonpolar lipids; extraction of steroids. |

| 2. Liquid-Liquid Partitioning | Partitioning of the methanolic extract between hexane and aqueous methanol, followed by extraction of the aqueous phase with ethyl acetate. | Further removal of nonpolar compounds and concentration of moderately polar steroids in the ethyl acetate fraction. |

| 3. Column Chromatography | Silica gel column chromatography of the ethyl acetate fraction with a hexane-ethyl acetate gradient. | Separation of the steroid-rich fraction from other compound classes based on polarity. |

This table provides a generalized workflow for the fractionation and enrichment of steroidal ketones from a plant extract.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of Stigmast 7 En 3 One and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including steroids like stigmast-7-en-3-one. It provides unparalleled insight into the chemical environment of individual atoms, allowing for the determination of the carbon skeleton and the relative orientation of substituents.

1D NMR (¹H, ¹³C) Analysis

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental data for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, the spectrum would show characteristic signals for the methyl, methylene (B1212753), and methine protons of the steroidal nucleus and the side chain.

The ¹³C NMR spectrum, often recorded with proton decoupling, displays a single peak for each unique carbon atom. The chemical shift of each carbon provides information about its hybridization and the nature of its substituents. In conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), the number of protons attached to each carbon can be determined, distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For instance, in a related compound, stigmast-5-en-3β-ol, the analysis of ¹³C NMR and DEPT-135 spectra established the presence of three quaternary carbons, nine methines, eleven methylenes, and six methyl groups, totaling 29 carbons. redalyc.org

2D NMR (e.g., COSY, DEPT, HMQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²J and ³J coupling). It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule, such as the proton sequences in the steroid rings and the side chain. nih.govcmu.ac.th

DEPT (Distortionless Enhancement by Polarization Transfer) : While technically a 1D experiment, DEPT is crucial for differentiating between CH, CH₂, and CH₃ groups, information that is vital for assigning the signals in the ¹³C NMR spectrum correctly. cmu.ac.thupsi.edu.my

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its corresponding carbon signal, greatly simplifying the assignment of the carbon skeleton. nih.govcmu.ac.thscielo.br

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). HMBC is critical for connecting the different spin systems identified by COSY and for placing quaternary carbons and functional groups within the molecular framework. For example, HMBC correlations can be used to confirm the position of methyl groups and the location of the carbonyl group in the A-ring of this compound. nih.govcmu.ac.thscielo.br

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like steroids. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For instance, the analysis of stigmast-7-en-3-ol, a related compound, by GC-MS helps in its identification. nist.govresearchgate.net The NIST Chemistry WebBook provides mass spectral data for stigmast-7-en-3-ol, which can be used as a reference. nist.gov Studies have utilized GC-MS to identify stigmast-7-en-3-ol in various natural extracts. biocrick.comresearchgate.netnih.gov The retention index from the GC separation also aids in the identification process. nih.govnist.gov

Table 1: GC-MS Data for a Related Compound, Stigmast-7-en-3-ol, (3β,5α)-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₅₀O | nih.gov |

| Molecular Weight | 414.7 g/mol | nih.gov |

| Kovats Retention Index (Standard non-polar) | 3345, 3344 | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile and thermally labile molecules, including many steroid metabolites. ddtjournal.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. acs.org

ESI-MS is often coupled with tandem mass spectrometry (MS/MS), where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. nih.gov For ketones like this compound, derivatization can be employed to enhance ionization efficiency and detection sensitivity. ddtjournal.com The fragmentation patterns observed in ESI-MS/MS can help to differentiate between various steroid isomers and their metabolites. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation power of UPLC with the sensitive detection capabilities of mass spectrometry. UPLC utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

Coupled with an ESI or other atmospheric pressure ionization source, UPLC-MS is a powerful tool for the analysis of complex mixtures, such as those containing steroid metabolites. nih.gov This technique allows for the separation and identification of individual components in a mixture, even at very low concentrations. LC-ESI-MS/MS analysis has been successfully used to investigate the metabolism of various steroids. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a steroidal ketone like this compound reveals characteristic absorption bands. A strong peak corresponding to the carbonyl (C=O) group of the ketone is typically observed around 1723 cm⁻¹ to 1710 cm⁻¹. ingentaconnect.comlibretexts.org Another significant absorption is the C-H stretching of alkanes, which appears around 3000–2850 cm⁻¹. libretexts.org For unsaturated ketones, such as those with a double bond in conjugation with the carbonyl group, the C=O stretching frequency is lowered, and a C=C stretching band is also visible. researchgate.net

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|

| C=O (Ketone) | 1723 - 1710 | ingentaconnect.comlibretexts.org |

| C-H (Alkane) | 3000 - 2850 | libretexts.org |

| C=C (Alkene) | ~1655 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. While individual functional groups can be identified, the technique is particularly useful for detecting chromophores, which are parts of a molecule that absorb light. The presence of unsaturated groups and heteroatoms like oxygen can be indicated by one or more peaks in the 200 to 400 nm region. jocpr.com For some steroidal ketones, a UV spectrum may display an absorption maximum (λmax) around 210 nm. thieme-connect.com However, the utility of UV-Vis for complex mixtures can be limited due to difficulties in assigning absorption peaks to specific constituents without supplementary analytical techniques. jocpr.com

Advanced Quantitative Analytical Approaches

For accurate and sensitive quantification of this compound and its metabolites, more advanced analytical methods are necessary.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of phytosterols (B1254722) and their derivatives from complex matrices. springermedizin.de Reversed-phase HPLC, often utilizing a C18 column, is commonly employed for the analysis of these compounds. researchgate.netscirp.org

UV Detectors: UV detectors are frequently used in HPLC. For instance, a wavelength of 210 nm has been used for the detection of phytosterols. researchgate.net However, the sensitivity of UV detection can be low for compounds with weak chromophores, and results can be influenced by impurities. spkx.net.cn

Evaporative Light Scattering Detectors (ELSD): ELSD offers a valuable alternative or complement to UV detection, especially for compounds that lack a strong UV chromophore. shimadzu.com ELSD is more universal, as its response is independent of the light-absorbing properties of the molecules. shimadzu.com This makes it particularly suitable for the analysis of a wide range of sterols and their derivatives. researchgate.net Studies have shown that ELSD can be more sensitive than UV detection for certain phytosterols. researchgate.net

The choice of detector depends on the specific analytical challenge. While UV detection is widely available, ELSD can provide a more accurate profile of relative component abundance when dealing with a mixture of compounds with varying chromophoric properties. shimadzu.com

Table 2: Comparison of HPLC Detectors for Sterol Analysis

| Detector | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| UV-Vis | Measures absorbance of light by chromophores | Widely available, good for compounds with strong chromophores | Low sensitivity for weak chromophores, susceptible to interference | spkx.net.cn |

| ELSD | Measures light scattered by analyte particles after solvent evaporation | Universal detection, independent of optical properties, good for non-chromophoric compounds | Can have non-linear response | shimadzu.comresearchgate.net |

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for the quantification of substances without the need for identical reference standards. frontiersin.orgresolvemass.ca The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov

For phytosterols, ¹H NMR is often used, where a characteristic proton signal, such as the H-3α proton, can be used for quantification against a known amount of an internal standard. acs.orgresearchgate.net This technique allows for the simultaneous identification and quantification of multiple analytes in a complex mixture, often with reduced analysis time and solvent usage compared to HPLC. nih.gov Both ¹H and ¹³C qNMR can be applied, with ¹H qNMR being more common for its higher sensitivity and shorter acquisition times. frontiersin.org

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to optimize processes. farmaciajournal.com In the context of analytical chemistry, RSM is employed to optimize the conditions for extraction and analysis to achieve the best possible results. jmp.irresearchgate.net

For the analysis of phytosterols, RSM can be used to optimize various parameters, such as:

Extraction conditions: This includes optimizing solvent composition, temperature, time, and solid-to-liquid ratio to maximize the yield of the target analytes. jmp.irresearchgate.netmdpi.com

Chromatographic separation: RSM can be applied to fine-tune HPLC parameters to achieve optimal separation of structurally similar compounds.

By systematically varying multiple factors simultaneously, RSM allows for the development of robust and efficient analytical methods with a reduced number of experiments compared to traditional one-factor-at-a-time optimization. mdpi.comjabonline.in

Biological Activities and Mechanistic Studies of Stigmast 7 En 3 One and Its Analogues in Vitro and Non Human in Vivo Models

Anticancer and Cytotoxic Activities

Stigmast-7-en-3-one and its structural analogues have been the subject of research for their potential as anticancer agents. These phytosteroids, belonging to the class of tetracyclic steroids, have demonstrated a range of biological activities, including the ability to inhibit the growth of various cancer cell lines and induce programmed cell death. nih.govresearchgate.net The mechanisms underlying these effects involve the modulation of key cellular processes such as proliferation, apoptosis, cell cycle progression, and intracellular signaling.

The cytotoxic potential of stigmastane-type steroids has been evaluated against a variety of human cancer cell lines. An analogue, stigmast-4-en-6β-ol-3-one, exhibited significant inhibitory effects, with the greatest potency observed against liver cancer cells. tandfonline.com The half-maximal inhibitory concentration (IC50) values for this compound were determined to be 16.39 μM for HepG2 liver cancer cells and 17.47 μM for Huh7 liver cancer cells. tandfonline.com Its cytotoxic activity was also noted against other cancer cell lines, including breast cancer MCF-7 (IC50 = 43.96 μM), colorectal cancer SW620 (IC50 = 41.52 μM), and lung cancer A549 (IC50 = 122.1 μM). tandfonline.com

Another related compound, stigmast-5-en-3-ol, isolated from the soft coral Dendronephthya gigantea, showed prominent antiproliferative effects on human leukemia (HL-60) and breast cancer (MCF-7) cell lines, with IC50 values of 37.82 μg/ml and 45.17 μg/ml, respectively. nih.gov Furthermore, synthetic derivatives of the common phytosterol stigmasterol (B192456) have shown enhanced cytotoxic activity compared to the parent compound. nih.gov For instance, stigmastane-3β,5,6,22,23-pentol displayed an effective concentration (EC50) of 16.82 µM against the triple-negative breast cancer cell line HCC70, while 5,6-Epoxystigmast-22-en-3β-ol and stigmast-5-ene-3β,22,23-triol were particularly active against MCF-7 cells, with EC50 values of 21.92 µM and 22.94 µM, respectively. nih.govresearchgate.net

Cytotoxic Activity of Stigmastane (B1239390) Analogues in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Activity (IC50 / EC50) | Reference |

|---|---|---|---|---|

| Stigmast-4-en-6β-ol-3-one | HepG2 | Liver Cancer | 16.39 µM | tandfonline.com |

| Stigmast-4-en-6β-ol-3-one | Huh7 | Liver Cancer | 17.47 µM | tandfonline.com |

| Stigmast-4-en-6β-ol-3-one | SW620 | Colorectal Cancer | 41.52 µM | tandfonline.com |

| Stigmast-4-en-6β-ol-3-one | MCF-7 | Breast Cancer | 43.96 µM | tandfonline.com |

| Stigmast-4-en-6β-ol-3-one | A549 | Lung Cancer | 122.1 µM | tandfonline.com |

| Stigmast-5-en-3-ol | HL-60 | Leukemia | 37.82 µg/ml | nih.gov |

| Stigmast-5-en-3-ol | MCF-7 | Breast Cancer | 45.17 µg/ml | nih.gov |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 | Breast Cancer | 16.82 µM | nih.govresearchgate.net |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | Breast Cancer | 21.92 µM | nih.govresearchgate.net |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 | Breast Cancer | 22.94 µM | nih.govresearchgate.net |

Programmed cell death, a controlled process essential for normal development and tissue homeostasis, can occur through several mechanisms, with apoptosis being the most well-characterized. embopress.org Apoptosis is a key mechanism by which anticancer agents eliminate malignant cells and can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. embopress.orgbohrium.com Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death. embopress.orgbohrium.com

Stigmastane analogues have been shown to induce apoptosis in cancer cells by modulating key proteins in the mitochondrial pathway. nih.gov The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). plos.org Treatment with stigmast-5-en-3-ol led to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-xL in both HL-60 and MCF-7 cells. nih.gov This shift in the Bax/Bcl-xL ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of executioner caspases. nih.govembopress.org Indeed, stigmast-5-en-3-ol treatment resulted in increased levels of caspases and cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis. nih.gov

Similarly, the analogue stigmast-4-en-6β-ol-3-one was found to upregulate Bax and the tumor suppressor protein p53, while downregulating the anti-apoptotic protein Bcl-2 in liver cancer cells. tandfonline.com Studies on the related phytosterol, stigmasterol, also show it can decrease the expression of Bcl-2 and BCL-XL genes, leading to apoptosis in breast cancer cells. nih.gov

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of this process is a fundamental characteristic of cancer, leading to uncontrolled proliferation. Some anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G0/G1, G1/S, G2/M), which can prevent cancer cells from dividing and may lead to apoptosis.

Studies on stigmastane analogues indicate they can interfere with cell cycle progression. Treatment of HL-60 and MCF-7 cells with stigmast-5-en-3-ol resulted in an accumulation of cells in the sub-G1 phase of the cell cycle. nih.gov The sub-G1 peak in a cell cycle analysis is indicative of DNA fragmentation, a characteristic feature of late-stage apoptosis. nih.gov This suggests that the compound's cytotoxic effects are linked to the induction of apoptosis, leading to an increase in the population of cells with fragmented DNA.

Intracellular signaling pathways are complex networks that control essential cellular functions, including proliferation, survival, and differentiation. cellsignal.com Key pathways such as the PI3K/AKT/mTOR and MAPK pathways are often constitutively activated in cancer, promoting cell growth and survival. cellsignal.comnih.gov Therefore, targeting these pathways is a critical strategy in cancer therapy.

Research has demonstrated that stigmastane compounds can modulate these oncogenic signaling cascades. Stigmast-4-en-3-one has been shown to inhibit the Hippo and VEGF signaling pathways, both of which are implicated in cell proliferation and angiogenesis. nih.gov The PI3K/AKT pathway is a central regulator of cell survival, and its inhibition can trigger apoptosis. nih.gov The analogue stigmasterol has been found to induce apoptosis and autophagy in gastric cancer cells by inhibiting the Akt/mTOR pathway. researchgate.net It has also been shown to trigger the PI3K/Akt signaling pathway in ovarian cancer. nih.gov Furthermore, stigmasterol suppressed proliferation in human gastric cancer cells by modulating the JAK/STAT signaling pathway. nih.gov

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Inhibiting angiogenesis is a key therapeutic strategy for controlling cancer progression. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are primary mediators of this process. nih.gov

This compound analogues have demonstrated significant anti-angiogenic properties. Stigmast-4-en-3-one was found to have an in vivo anti-vascular proliferation effect, which is mediated through the inhibition of the Hippo and VEGF pathways. nih.gov The related phytosterol, stigmasterol, also disrupts angiogenesis in human cholangiocarcinoma by down-regulating tumor necrosis factor-α (TNF-α) and vascular endothelial growth factor receptor-2 (VEGFR-2) signaling. nih.govresearchgate.net Further studies showed that stigmasterol treatment caused a reduction in the expression of the angiogenic mediator VEGF-A and its receptor, VEGFR-2. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal)

Beyond their anticancer activities, stigmastane compounds have also been investigated for their antimicrobial properties. Natural products are a rich source of novel antimicrobial agents, which are crucial in the face of rising antibiotic resistance.

Stigmast-4-en-3-one, isolated from the plant Nauclea latifolia, exhibited antibacterial activity against several bacterial species. researchgate.net Notably, it was effective against Streptococcus gordonii and Streptococcus sanguinis, which are oral bacteria associated with dental caries. researchgate.net However, in the same study, the compound did not show any antifungal activity. researchgate.net

In contrast, the analogue Stigmast-5-en-3β-ol (β-Sitosterol), isolated from honeybee propolis, demonstrated a broader spectrum of antimicrobial activity. ijpsr.info It was active against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Streptococci pyogenes, as well as Gram-negative bacteria like Klebsiella pneumoniae and Shigella dysenteriae. ijpsr.info Furthermore, this compound also exhibited antifungal properties, showing activity against Candida krusei. ijpsr.info The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against bacteria were as low as 12.5-25 μg/mL and 25-100 μg/mL, respectively, while the minimum fungicidal concentration (MFC) against Candida krusei was 50 μg/mL. ijpsr.info

Antimicrobial Activity of Stigmastane Analogues

| Compound | Microorganism | Type | Activity / Result | Reference |

|---|---|---|---|---|

| Stigmast-4-en-3-one | Streptococcus gordonii | Gram-positive Bacteria | Active | researchgate.net |

| Stigmast-4-en-3-one | Streptococcus sanguinis | Gram-positive Bacteria | Active | researchgate.net |

| Stigmast-4-en-3-one | Fungal Species | Fungi | Inactive | researchgate.net |

| Stigmast-5-en-3β-ol | Staphylococcus aureus | Gram-positive Bacteria | Active (Inhibition Zone: 34mm) | ijpsr.info |

| Stigmast-5-en-3β-ol | Bacillus subtilis | Gram-positive Bacteria | Active (Inhibition Zone: 32mm) | ijpsr.info |

| Stigmast-5-en-3β-ol | Streptococci pyogenes | Gram-positive Bacteria | Active (Inhibition Zone: 28mm) | ijpsr.info |

| Stigmast-5-en-3β-ol | Klebsiella pneumoniae | Gram-negative Bacteria | Active (Inhibition Zone: 26mm) | ijpsr.info |

| Stigmast-5-en-3β-ol | Shigella dysenteriae | Gram-negative Bacteria | Active (Inhibition Zone: 26mm) | ijpsr.info |

| Stigmast-5-en-3β-ol | Candida krusei | Fungus | Active (Inhibition Zone: 28mm) | ijpsr.info |

Anti-inflammatory Effects

Direct research on the anti-inflammatory properties of this compound is limited in the available scientific literature. However, studies on structurally related stigmastane steroids suggest potential anti-inflammatory activity. For instance, a related compound, stigmasta-3,5-dien-7-one, has been identified as possessing anti-inflammatory properties.

In a broader context, various phytosterols (B1254722) and their derivatives have demonstrated anti-inflammatory effects. For example, stigmasterol, a well-studied phytosterol, has been shown to reduce the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and certain interleukins. nih.gov It can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. nih.gov These findings for related compounds suggest that this compound may warrant investigation for similar activities.

Table 1: Anti-inflammatory Activity of Stigmasterol (a related phytosterol)

| Experimental Model | Key Findings | Reference |

| In vivo (Collagen-induced arthritis in rats) | Suppressed the expression of TNF-α, IL-6, IL-1β, iNOS, and COX-2. Increased the expression of the anti-inflammatory cytokine IL-10. | nih.gov |

| In vitro | Reduced the release of pro-inflammatory mediators (TNF-α, NO, IL-1β, IL-6). | nih.gov |

Antiviral Properties

One study investigated the in vitro antiviral effects of 7-keto-stigmasterol, isolated from the green Antarctic alga Prasiola crispa, against equine herpesvirus 1 (EHV-1). researchgate.net The compound demonstrated a significant ability to protect rabbit kidney (RK-13) cells from the virus, with a 50% effective concentration (EC50) of 39 ± 6 μM. researchgate.net

While direct virucidal mechanisms for this compound have not been explicitly described, the study on 7-keto-stigmasterol suggests a potential direct interaction with the virus. The research indicated that 7-keto-stigmasterol could inactivate EHV-1 by direct interaction, which likely interferes with the attachment of the virus to host cells, leading to an irreversible inactivation of viral infectivity. researchgate.net At a concentration of 100 μM, 7-keto-stigmasterol resulted in 100% inactivation of the virus. researchgate.net

Table 2: Antiviral Activity of 7-keto-stigmasterol against Equine Herpesvirus 1 (EHV-1)

| Parameter | Result | Reference |

| 50% Effective Concentration (EC50) | 39 ± 6 μM | researchgate.net |

| Viral Inactivation at 50 μM | 91% | researchgate.net |

| Viral Inactivation at 100 μM | 100% | researchgate.net |

| Proposed Mechanism | Direct interaction with the virus, interfering with cell attachment. | researchgate.net |

Anti-insect and Deterrent Activities

There is a lack of specific research on the anti-insect and deterrent activities of this compound. General studies on plant extracts containing various phytosterols have shown deterrent and antifeedant properties against different insect species, but the specific contribution of this compound to these effects has not been elucidated.

Currently, there are no specific studies available that demonstrate the antifeedant activity of this compound against any pest species. Research in this area has primarily focused on broader plant extracts or other classes of natural compounds.

Other Investigated Biological Activities

While direct investigations into other biological activities of this compound are scarce, the broader class of phytosterols has been studied for various effects.

Direct evidence for the modulation of cholesterol absorption by this compound is not available in the current scientific literature. However, the parent compound, stigmasterol, is known to reduce plasma cholesterol levels by inhibiting its absorption in the intestine. researchgate.net Plant sterols, in general, compete with cholesterol for absorption, thereby limiting the amount of cholesterol that enters the bloodstream. researchgate.net For instance, feeding studies in rats have shown that stigmasterol can significantly decrease cholesterol absorption. researchgate.net This suggests that this compound, as a derivative, might possess similar properties, although this would require specific investigation.

Table 3: Effect of Stigmasterol on Cholesterol Absorption in Rats

| Animal Model | Treatment | Effect on Cholesterol Absorption | Reference |

| Wistar Rats | 0.5% stigmasterol diet | 22% decrease | researchgate.net |

| Wild-type Kyoto (WKY) Rats | 0.5% stigmasterol diet | 23% decrease | researchgate.net |

Effects on Prostaglandin Synthesis

While direct experimental studies on the effect of this compound on prostaglandin synthesis are not extensively documented in publicly available research, the anti-inflammatory properties of its structural analogues, such as other stigmastane-type sterols, suggest a potential for such activity. Prostaglandins are key mediators of inflammation, and compounds that inhibit their synthesis are considered to have anti-inflammatory effects. The mechanism of action for many steroidal anti-inflammatory agents involves the modulation of the prostaglandin synthesis pathway.

The anti-inflammatory activity of several stigmastane-type sterols has been evaluated. For instance, in a study on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice, a model for inflammatory responses where prostaglandins play a significant role, a number of oxygenated stigmastane-type sterols demonstrated marked inhibitory activity. Among these, 7-oxositosterol, an analogue of this compound, was shown to possess significant anti-inflammatory properties. This suggests that the stigmastane skeleton, particularly with oxygenated functions, may contribute to the inhibition of inflammatory pathways, which are often mediated by prostaglandins.

The general mechanism by which steroidal compounds inhibit prostaglandin synthesis is well-established. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) which typically inhibit the cyclooxygenase (COX) enzymes directly, steroidal anti-inflammatory drugs, such as glucocorticoids, exert their effects through a more indirect mechanism. They induce the synthesis of a protein called lipocortin-1 (also known as annexin A1). This protein then inhibits the activity of phospholipase A2 (PLA2), a crucial enzyme that catalyzes the release of arachidonic acid from the cell membrane. Arachidonic acid is the precursor for the synthesis of all prostaglandins. By preventing the release of arachidonic acid, these steroidal compounds effectively halt the entire prostaglandin synthesis cascade. It is plausible that this compound and its analogues could exert anti-inflammatory effects through a similar mechanism, although this remains to be experimentally verified.

Further research into the specific interactions of this compound with the enzymes of the prostaglandin synthesis pathway, such as PLA2 and COX enzymes, is necessary to elucidate its precise mechanism of action.

| Compound | Model System | Observed Effect |

| 7-oxositosterol | TPA-induced inflammation in mice | Marked inhibitory activity |

| β-sitosterol | LPS-exposed BV2 cells | Reduction in the expression of cyclooxygenase-2 (COX-2) |

| Stigmasterol | Murine models of intestinal inflammation | Downregulation of pro-inflammatory cytokines |

Structure Activity Relationship Sar and Derivative Studies of Stigmast 7 En 3 One

Examination of Stereochemical and Positional Isomers

The placement of double bonds and the stereochemistry of functional groups within the stigmastane (B1239390) skeleton significantly influence the biological profile of these compounds.

A notable positional isomer of Stigmast-7-en-3-one is Stigmast-4-en-3-one . This isomer, with the double bond located between carbons 4 and 5, has demonstrated a range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. tandfonline.comresearchgate.netinnovareacademics.in It has been identified as a potential anti-inflammatory agent and has shown a favorable oral pharmacokinetic profile in silico. tandfonline.comresearchgate.net Furthermore, Stigmast-4-en-3-one has been investigated for its potential in treating androgen-related conditions and has shown hypoglycemic activity. cymitquimica.commdpi.com

Another key related compound is Stigmast-7-en-3-ol , which differs from this compound by the presence of a hydroxyl group (-OH) at the C-3 position instead of a ketone group (=O). nih.govfoodb.canih.govnih.govnist.gov This seemingly minor change from a ketone to an alcohol can significantly alter the molecule's polarity and its ability to form hydrogen bonds, thereby affecting its biological interactions. Stigmast-7-en-3-ol has been identified in various plants and has been associated with potential antidiabetic and anticancer activities. biocrick.comnih.gov For instance, it was among the compounds identified in an extract of Cucurbita ficifolia that exhibited a hypoglycemic effect. biocrick.com The stereochemistry at the C-3 position (whether the -OH group is in the alpha or beta orientation) is also crucial for its biological function.

| Compound | Structural Difference from this compound | Reported Biological Activities |

| Stigmast-4-en-3-one | Positional isomer (double bond at C4-C5) | Analgesic, Anti-inflammatory, Anticancer, Hypoglycemic tandfonline.comresearchgate.netinnovareacademics.inmdpi.com |

| Stigmast-7-en-3-ol | Stereoisomer (hydroxyl group at C3 instead of ketone) | Antidiabetic, Anticancer biocrick.comnih.gov |

Impact of Functional Group Modifications on Biological Efficacy

Modifying the functional groups of the this compound scaffold is a key strategy in medicinal chemistry to enhance biological activity and selectivity.

Oxidation States: The oxidation state at key positions, such as C-3, significantly impacts activity. The presence of a ketone at C-3 in this compound, as opposed to a hydroxyl group in Stigmast-7-en-3-ol, alters the molecule's electronic properties and hydrogen bonding capacity. Further oxidation can also modulate activity. For instance, the introduction of additional ketone or hydroxyl groups at other positions on the steroid nucleus can lead to derivatives with altered biological profiles.

Hydroxylation: The introduction of hydroxyl groups at various positions on the stigmastane ring system can profoundly affect biological activity. For example, the hydroxylation of Stigmast-4-en-3-one at the 12α position to form 12α-hydroxystigmast-4-en-3-one resulted in a compound with cytotoxic and antitumor activities. researchgate.net The position and stereochemistry of the hydroxyl group are critical, as they can introduce new points of interaction with target proteins. Increased hydroxylation does not always lead to increased activity; the effect is dependent on the specific biological target. up.ac.za

Glycosylation: The attachment of a sugar moiety to the steroid core, a process known as glycosylation, can significantly enhance the water solubility and alter the pharmacokinetic properties of the compound. For instance, (9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside is a glycoside of Stigmast-7-en-3-ol. ontosight.ai This modification can influence how the molecule is absorbed, distributed, metabolized, and excreted, and can also play a role in its mechanism of action, potentially by facilitating transport across cell membranes or by interacting with specific carbohydrate-binding proteins. ontosight.ai

| Modification | Example Compound | Effect on Properties | Observed Biological Impact |

| Oxidation | 12α-hydroxystigmast-4-en-3-one | Increased polarity | Cytotoxic and antitumor activity researchgate.net |

| Hydroxylation | Stigmast-5-ene-3β,22,23-triol | Increased hydrogen bonding potential | Improved cytotoxicity against breast cancer cells nih.gov |

| Glycosylation | (9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside | Enhanced water solubility | Altered bioavailability and biological interactions ontosight.ai |

Quantitative Structure-Activity Relationship (QSAR/QSInAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.

For stigmastane-type compounds, QSAR studies can help to identify the key structural features that are most important for a particular biological effect. For example, parameters like lipophilicity (LogP), polarity, and electronic properties can be correlated with the observed activity of a series of related steroids. mdpi.com

A more advanced approach, Quantitative Structure-Inter-Activity Relationship (QSInAR), can be used to model and predict the relationships between different biological activities of a set of compounds. mdpi.com This can be particularly useful for understanding the polypharmacology of natural products, where a single compound may interact with multiple targets. For steroids and triterpenes, QSInAR models have been developed that show good predictive power, suggesting that the projected activities of these compounds can be reliably estimated based on their structural parameters. mdpi.com

Computational Studies on Ligand-Target Interactions

Computational methods are increasingly used to understand how compounds like this compound interact with their biological targets at a molecular level.

Molecular Docking for Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is used to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

Molecular docking studies have been performed on this compound and its analogs to predict their binding to various protein targets. For example, Stigmast-7-en-3-ol has been docked into the active site of the aromatase receptor, a target in breast cancer therapy, showing a higher binding affinity than the standard drug Tamoxifen. nih.gov Similarly, Stigmast-4-en-3-one has been docked against the main protease of SARS-CoV-2, showing promising binding affinity. biotech-asia.org These studies provide insights into the potential mechanisms of action and help to identify key amino acid residues in the binding site that are important for the interaction.

In Silico ADMET Prediction for Drug Candidacy

Before a compound can be considered a viable drug candidate, it must possess acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction uses computational models to estimate these properties based on the chemical structure of the compound.

For this compound and its isomers, in silico ADMET predictions have been carried out to assess their drug-likeness. For example, Stigmast-4-en-3-one was predicted to have a good oral pharmacokinetic profile and a low risk of being mutagenic, carcinogenic, or cardiotoxic. tandfonline.comresearchgate.net These predictions are valuable for identifying potential liabilities early in the drug discovery process and for prioritizing compounds for further experimental testing.

| Compound | Computational Method | Target/Property Studied | Key Finding |

| Stigmast-7-en-3-ol | Molecular Docking | Aromatase Receptor | Higher predicted binding affinity than Tamoxifen nih.gov |

| Stigmast-4-en-3-one | Molecular Docking | SARS-CoV-2 Main Protease | Good binding affinity, suggesting potential antiviral activity biotech-asia.org |

| Stigmast-4-en-3-one | In Silico ADMET | Pharmacokinetics and Toxicity | Predicted good oral bioavailability and low toxicity risk tandfonline.comresearchgate.net |

Ecological Roles and Environmental Interactions of Stigmast 7 En 3 One

Role in Plant Cell Membrane Structure and Function

Phytosterols (B1254722), including the broader class to which Stigmast-7-en-3-one belongs, are integral components of plant cell membranes, analogous to the function of cholesterol in animal cells. ontosight.aiontosight.ai These molecules are crucial for maintaining the structural integrity and physiological function of cell membranes. pharmaffiliates.com

Plant cell membranes are composed of a phospholipid bilayer, which is semi-permeable and regulates the passage of substances into and out of the cell. youtube.com Phytosterols like this compound are embedded within this bilayer, where they help to stabilize the membrane and modulate its fluidity. youtube.com This stabilization is vital for the proper functioning of membrane-bound proteins and for the cell's ability to respond to environmental changes. The structure of these sterols, with their rigid ring system and flexible side chain, allows them to influence the packing of phospholipids, thereby affecting membrane permeability and rigidity.

Regulation of Plant Growth and Development

Beyond their structural role, certain phytosterols and their derivatives are involved in the regulation of plant growth and development. ontosight.aiontosight.ai While direct evidence for this compound's specific role is still an area of active research, the broader class of plant steroids, known as brassinosteroids, are recognized as plant hormones. conicet.gov.ar Brassinosteroids are involved in a wide array of developmental processes, including cell division, vegetative growth, and responses to stress. conicet.gov.ar

Research has shown that the application of phytohormones can influence the production of various steroids in plants. For instance, in studies on Calendula officinalis hairy roots, the application of ethylene (B1197577) and abscisic acid, both key plant hormones, was found to alter the content of various sterols, including the related compound stigmast-7-en-3-ol. mdpi.com This suggests a complex interplay between hormonal signaling and steroid metabolism in the regulation of plant growth. Phytoecdysteroids, another class of plant steroids, have also been shown to modulate physiological processes and plant productivity. mdpi.com

Allelochemical Functions and Interspecies Interactions

This compound and related phytosterols can function as allelochemicals, which are compounds released by one plant that can influence the growth and development of neighboring organisms. rasayanjournal.co.inresearchgate.net This chemical communication can be a crucial factor in shaping plant communities and mediating interactions between plants and other organisms like fungi and microbes.

Allelopathy can manifest as the inhibition of germination or growth of competing plant species, providing a competitive advantage to the plant producing the allelochemicals. rasayanjournal.co.in Steroids are among the classes of compounds that have been identified as having allelopathic potential. For example, in the plant Tetracera indica, steroids, along with fatty acids and flavonoids, have been identified as potential allelochemicals that could contribute to its bioherbicidal properties. rasayanjournal.co.in The release of these compounds into the soil can create a chemical environment that is unfavorable for other plants.

The table below summarizes findings on the allelochemical potential of compound classes found in Tetracera indica.

| Plant Part | Major Allelochemical Classes Identified | Percentage of Steroids in Extract |

| Root | Fatty acids, Flavonoids, Steroids | 7.03% |

| Flower and Fruit | Fatty acids, Flavonoids, Steroids | 9.14% |

This data highlights the presence of steroids as potential allelochemicals in different parts of the plant. rasayanjournal.co.in

Presence in Fungal Metabolomes and its Significance

This compound is not exclusive to plants and has also been identified in the metabolomes of various fungi. Endophytic fungi, which live within plant tissues, can produce a diverse array of secondary metabolites, including steroids. The production of these compounds can have implications for the symbiotic relationship between the fungus and its host plant.

For example, metabolomic studies of Chinese cabbage roots colonized by the endophytic fungus Piriformospora indica have revealed significant changes in the host's metabolome, including alterations in steroid profiles. researchgate.net The fungus itself produces a range of compounds, and the interaction leads to the synthesis of new molecules in the colonized roots. researchgate.net This suggests that the presence of compounds like this compound in fungal metabolomes could be linked to the fungus's ability to modulate host plant physiology and defense responses.

Furthermore, some fungi, such as those of the Pestalotiopsis genus, are known to produce a variety of bioactive secondary metabolites, including steroids like stigmastan-3-one, a related compound. mdpi.com These compounds can exhibit antifungal and other biological activities, suggesting a role in defense and competition within their ecological niche. mdpi.com The identification of this compound and similar compounds in fungal metabolomes opens up avenues for understanding their ecological roles in fungus-plant and fungus-fungus interactions.

Future Research Directions and Translational Potential

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthetic pathway leading to Stigmast-7-en-3-one in plants and other organisms is currently not well understood. Future research should prioritize the identification and characterization of the genes and enzymes responsible for its formation. It is hypothesized that its synthesis involves the modification of common phytosterols (B1254722) like β-sitosterol or stigmasterol (B192456). Key enzymatic steps likely include the introduction of a ketone group at the C-3 position and a double bond at the C-7 position of the steroid nucleus.

Genome mining of plants known to produce stigmastane-type steroids could reveal novel biosynthetic gene clusters. acs.org Functional characterization of candidate genes, such as those encoding cytochrome P450 monooxygenases and dehydrogenases, through heterologous expression in microbial hosts like Saccharomyces cerevisiae, could confirm their roles in the pathway. acs.orgnih.govacs.orgbiorxiv.org This knowledge would not only illuminate the metabolic networks of phytosterol diversification but also provide the genetic tools for metabolic engineering approaches aimed at overproducing this compound.

Table 1: Potential Enzyme Classes Involved in this compound Biosynthesis

| Enzyme Class | Potential Function in Biosynthesis |

| Sterol Desaturase | Introduction of the C-7 double bond |

| 3β-Hydroxysteroid Dehydrogenase | Oxidation of a 3-hydroxyl group to a 3-keto group |

| Cytochrome P450 Monooxygenases | Hydroxylation and other oxidative modifications |

| Sterol Methyltransferase | Modification of the side chain |

Advanced Mechanistic Investigations in Complex Biological Systems and Pathways

Preliminary studies on related stigmastane (B1239390) derivatives suggest a range of potential biological activities for this compound. For instance, the related compound stigmasta-3,5-dien-7-one has demonstrated anti-inflammatory effects. Future research should systematically investigate the pharmacological properties of this compound and elucidate its mechanisms of action at the molecular level.

Initial screenings could assess its activity in a broad panel of assays, including those for anticancer, anti-inflammatory, antiviral, and immunomodulatory effects. dergipark.org.tristanbul.edu.treurekaselect.comnih.gov Subsequent in-depth studies should aim to identify the specific cellular targets and signaling pathways modulated by the compound. Techniques such as affinity chromatography, proteomics, and transcriptomics can be employed to pull down binding partners and identify downstream effector molecules. Understanding how this compound interacts with cellular components will be crucial for its development as a therapeutic agent. Given that other phytosterols are known to interact with cell membranes and nuclear receptors, these would be logical starting points for mechanistic investigations. oregonstate.eduwikipedia.org

Development of Novel Analytical Methods for Trace Analysis and Metabolite Profiling

To facilitate research into the biosynthesis and biological activities of this compound, sensitive and specific analytical methods are required for its detection and quantification in complex biological matrices. The structural similarity of this compound to other phytosterols and their derivatives presents a significant analytical challenge.

Future efforts should focus on developing advanced chromatographic techniques for the separation of stigmastane isomers. nih.govnih.gov Methods such as two-dimensional gas chromatography (GCxGC) or supercritical fluid chromatography (SFC) coupled with high-resolution mass spectrometry (HRMS) could provide the necessary selectivity and sensitivity for trace analysis. mdpi.comaocs.org Furthermore, the development of targeted metabolomics platforms will enable comprehensive profiling of this compound and its metabolites in biological systems, providing valuable insights into its pharmacokinetics and metabolic fate.

Table 2: Potential Analytical Techniques for this compound Analysis

| Analytical Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification and structural elucidation of volatile derivatives |

| High-Performance Liquid Chromatography (HPLC) | Separation from other non-volatile phytosterols |

| Supercritical Fluid Chromatography (SFC) | High-resolution separation of isomers |

| Tandem Mass Spectrometry (MS/MS) | Sensitive detection and structural confirmation |

Exploration of New Biological Activities and Therapeutic Applications

The structural similarity of this compound to other bioactive steroids suggests a high probability of discovering novel therapeutic applications. While direct evidence is lacking, the known activities of related compounds provide a roadmap for future investigations.

For example, many stigmastane derivatives have shown promising cytotoxic effects against various cancer cell lines. nih.govresearchgate.netnih.gov Therefore, the anticancer potential of this compound should be a primary focus of investigation. Additionally, the antiviral and immunomodulatory properties of plant steroids are well-documented, suggesting that this compound could be a candidate for the development of new treatments for infectious diseases and inflammatory conditions. dergipark.org.tristanbul.edu.trmdpi.com A systematic screening against a diverse range of biological targets will be essential to uncover the full therapeutic potential of this compound.

Sustainable Production and Biocatalysis Approaches for this compound

For this compound to be a viable candidate for therapeutic development, sustainable and cost-effective production methods are necessary. The low abundance of this compound in natural sources makes extraction an impractical approach for large-scale supply.

Biocatalysis and metabolic engineering offer promising avenues for the sustainable production of this compound. The microbial transformation of abundant and inexpensive phytosterols, such as β-sitosterol, into valuable steroid intermediates is an established industrial process. davidmoore.org.ukwjpr.netnih.gov Future research should focus on identifying or engineering microorganisms capable of performing the specific enzymatic reactions required to convert common phytosterols into this compound. This could involve the heterologous expression of the biosynthetic enzymes identified in section 9.1 in a suitable microbial chassis, such as E. coli or S. cerevisiae. nih.gov The development of efficient whole-cell biocatalysts or in vitro enzymatic cascades could enable the scalable and environmentally friendly production of this promising natural product. nih.govrsc.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most reliable for identifying Stigmast-7-en-3-one in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended due to its high specificity. Use retention indices (RI) and fragmentation patterns for validation. For example, 5α-Stigmast-7-en-3-one exhibits an RI of 3420 (non-polar column) and a molecular ion peak at m/z 412 . Cross-reference with nuclear magnetic resonance (NMR) data (e.g., δ<sup>13</sup>C signals for the ketone group at ~210 ppm) to confirm structural features .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document reaction conditions rigorously, including solvent purity, temperature control (±1°C), and catalyst ratios. For steroidal ketone synthesis, a modified Jones oxidation of stigmast-7-en-3β-ol is commonly used. Include step-by-step validation via thin-layer chromatography (TLC) and intermediate characterization (e.g., IR spectroscopy for hydroxyl-to-ketone conversion) .

Q. What are the best practices for assessing this compound purity in natural product extracts?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection (λ~245 nm for α,β-unsaturated ketones) and preparative TLC. Quantify impurities using area normalization or external calibration curves. Report limits of detection (LOD) and quantification (LOQ) to ensure transparency .

Advanced Research Questions

Q. How can contradictory data on this compound’s chromatographic behavior be resolved?

- Methodological Answer : Discrepancies in retention indices (e.g., reported RI values varying by ±15 units) often arise from column phase differences. Standardize protocols using a non-polar stationary phase (e.g., DB-5MS) and include internal standards (e.g., n-alkanes) for RI calibration. Perform inter-laboratory comparisons to validate reproducibility .

Q. What experimental designs are optimal for studying this compound’s metabolic stability in vitro?

- Methodological Answer : Use hepatocyte or microsomal incubation assays with LC-MS/MS quantification. Include negative controls (no NADPH) and positive controls (e.g., testosterone for CYP3A4 activity). Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint). Address matrix effects via post-column infusion checks .

Q. How should researchers address spectral interference when analyzing this compound in plant matrices?

- Methodological Answer : Implement matrix-matched calibration and solid-phase extraction (SPE) with C18 cartridges to remove chlorophyll and tannins. For GC-MS, derivatize polar co-extractives (e.g., silylation) to reduce column contamination. Validate recovery rates (85–115%) using spiked samples .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50 values. Account for heteroscedasticity via weighted least squares. For high-throughput screening, apply false discovery rate (FDR) corrections to mitigate Type I errors .

Data Presentation and Interpretation Guidelines

- Tabular Data : Include retention indices, spectral signatures, and purity metrics (e.g., Table I in ).

- Contradictory Findings : Clearly annotate outliers (e.g., asterisks in figures) and discuss potential sources (e.g., isomerization during extraction) .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for synthetic studies) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products